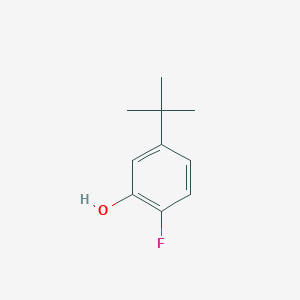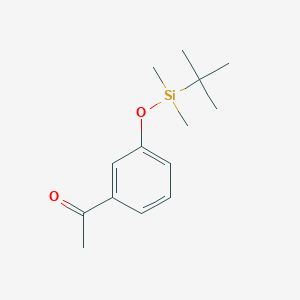
1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone
Overview
Description
1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone is an organic compound that features a phenyl ring substituted with a tert-butyl(dimethyl)silyloxy group and an ethanone moiety
Preparation Methods
The synthesis of 1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole . The reaction conditions often include the use of anhydrous solvents like dichloromethane and low temperatures to ensure high yields and selectivity . Industrial production methods may involve similar protection strategies but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Common reagents and conditions for these reactions include the use of organic solvents like tetrahydrofuran (THF) and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include various substituted phenyl ethanones and their derivatives .
Scientific Research Applications
1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone exerts its effects involves the interaction of its functional groups with molecular targets. The silyloxy group provides steric protection, allowing selective reactions at other sites on the molecule . This selective reactivity is crucial in multi-step synthesis processes, where specific functional groups need to be protected or activated at different stages .
Comparison with Similar Compounds
1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone can be compared with similar compounds such as:
tert-Butyldimethylsilanol: Used for silylation of hydroxyl groups.
(tert-Butyldimethylsilyloxy)acetaldehyde: Another silyl-protected compound used in organic synthesis.
tert-Butyldiphenylsilyl chloride: A related silylating agent with different steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions .
Properties
CAS No. |
124414-07-9 |
|---|---|
Molecular Formula |
C14H22O2Si |
Molecular Weight |
250.41 g/mol |
IUPAC Name |
1-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanone |
InChI |
InChI=1S/C14H22O2Si/c1-11(15)12-8-7-9-13(10-12)16-17(5,6)14(2,3)4/h7-10H,1-6H3 |
InChI Key |
VPIXAJUNPDTDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
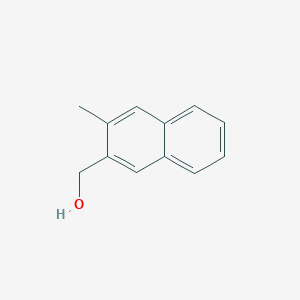
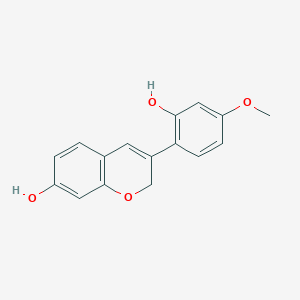
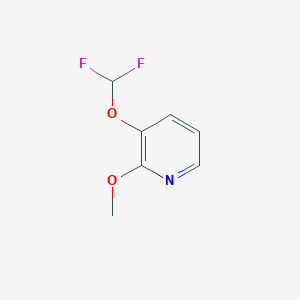
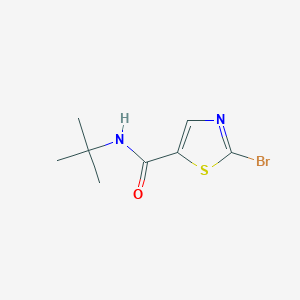
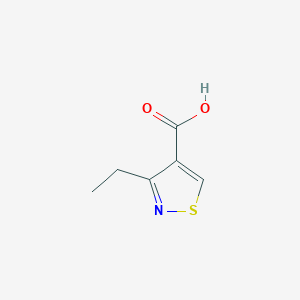
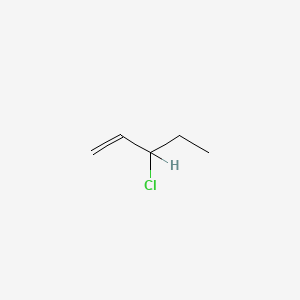
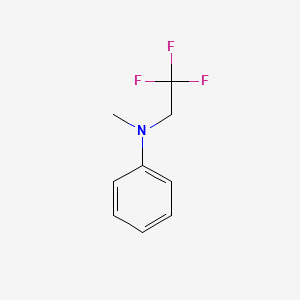
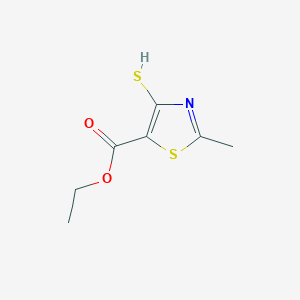
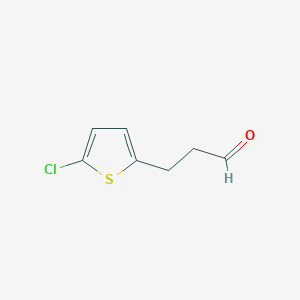
![4-Methyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine](/img/structure/B8707339.png)
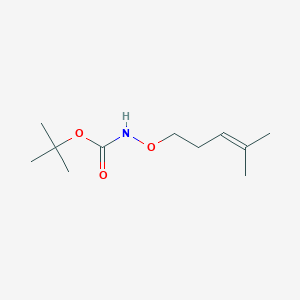
![2-bromo-5-methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B8707357.png)

